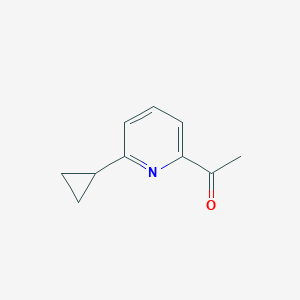
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone, also known as BDBM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Wirkmechanismus
The mechanism of action of (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain, particularly the serotonin and dopamine systems. (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone has been found to act as a serotonin reuptake inhibitor and a dopamine reuptake inhibitor, which may contribute to its potential as a treatment for depression and anxiety.
Biochemical and Physiological Effects
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone has been found to have various biochemical and physiological effects in animal studies. In rats, (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone in lab experiments is its potential as a tool for investigating the role of neurotransmitter systems in various diseases and conditions. Additionally, (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone has been found to have low toxicity levels in animal studies, which may make it a safer alternative to other compounds. However, one limitation of using (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone. One area of interest is the development of (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone derivatives with improved solubility and potency. Additionally, further research is needed to fully understand the mechanism of action of (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone and its potential applications in various disease states. Finally, (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone may be a useful tool for investigating the role of neurotransmitter systems in the development and progression of psychiatric disorders.
Synthesemethoden
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone can be synthesized through a multi-step process that involves the reaction of 3-bromophenylboronic acid with 6-hydroxy-2,3-dihydro-1,4-benzodioxin-7-carbaldehyde, followed by the addition of ammonia and the use of a palladium catalyst. The resulting compound is then treated with acetic acid to yield (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone.
Wissenschaftliche Forschungsanwendungen
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone has been found to have potential applications in various scientific research areas, including neuroscience, cancer research, and drug development. In neuroscience, (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone has been studied for its potential as a treatment for depression and anxiety. In cancer research, (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone has been investigated for its ability to inhibit the growth of cancer cells. Additionally, (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone has been explored as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and epilepsy.
Eigenschaften
IUPAC Name |
(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(3-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-10-3-1-2-9(6-10)15(18)11-7-13-14(8-12(11)17)20-5-4-19-13/h1-3,6-8H,4-5,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMGOHRZTKLBMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)N)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide](/img/structure/B2668954.png)

![4-Amino-1,2-dimethyl-5-[(4-methylpyridin-1-ium-1-yl)methyl]pyrimidin-1-ium diperchlorate](/img/structure/B2668959.png)
![(2E)-N-methyl-4-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]but-2-enamide](/img/structure/B2668960.png)
![N-[cyano(2,3-dimethoxyphenyl)methyl]-2-methoxypropanamide](/img/structure/B2668961.png)


![2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2668966.png)


![4-Hydroxy-[1,3'-bipiperidine]-2'-one](/img/structure/B2668972.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2668976.png)
![2-(4-(methylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2668977.png)